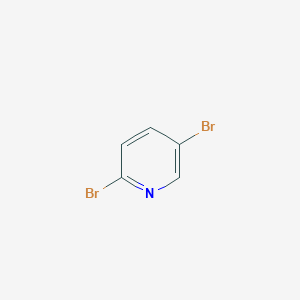

2,5-Dibromopyridine

Descripción

Significance as a Versatile Heterocyclic Building Block in Organic Synthesis

2,5-Dibromopyridine holds significant importance as a versatile heterocyclic building block in organic synthesis. Its unique structure, featuring two bromine substituents on the pyridine (B92270) core, allows for diverse chemical transformations and the introduction of various functional groups. chemimpex.comchemimpex.com This makes it a valuable intermediate for constructing more complex molecules. chemimpex.comchemimpex.comontosight.ai

The differential reactivity of the bromine atoms at the 2 and 5 positions contributes to its versatility. For instance, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions often occur preferentially at the C-2 position, while halogen-metal exchange reactions tend to occur selectively at the C-5 position. wuxibiology.comnih.govnih.gov This site-selectivity allows for controlled functionalization and the synthesis of a wide range of derivatives. chemicalbook.comwuxibiology.com

This compound is frequently employed in various coupling reactions, such as Suzuki-Miyaura coupling, which are crucial for forming carbon-carbon bonds and constructing complex molecular architectures. nbinno.com It has been shown to undergo regioselective palladium-catalyzed coupling reactions with terminal acetylenes and arylzinc halides. researchgate.net

Overview of Key Research Domains and Interdisciplinary Relevance

The utility of this compound extends across several key research domains, highlighting its interdisciplinary relevance. It is widely utilized in the synthesis of pharmaceuticals, serving as a key intermediate in the production of various medicinal agents, including potential anti-inflammatory and anti-cancer compounds. chemimpex.comchemimpex.com It is also used in the preparation of antiviral drugs, such as Lenacapavir. chemicalbook.in

In the field of agricultural chemistry, this compound is employed in the formulation of agrochemicals, including herbicides and fungicides, contributing to crop protection. chemimpex.comchemimpex.com

Furthermore, this compound is involved in materials science, particularly in the creation of advanced materials like polymers and coatings with enhanced properties. chemimpex.comnbinno.com It has been used as a key building block in the synthesis of 2,5-disubstituted pyridine-based liquid crystals, exploiting the different reactivities of its bromine atoms under Negishi coupling conditions. chemicalbook.intandfonline.comresearchgate.net Research also explores its role in catalytic processes, aiming for more efficient and sustainable chemical manufacturing. chemimpex.com

The ability of this compound to participate in various reactions under different conditions makes it a preferred intermediate for chemists developing novel compounds in diverse research areas. chemimpex.com

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₂N | chemimpex.comnbinno.comfishersci.ca |

| Molecular Weight | 236.89 g/mol | chemimpex.comnbinno.comfishersci.ca |

| CAS Number | 624-28-2 | chemimpex.comnbinno.comfishersci.ca |

| PubChem CID | 69353 | chemimpex.comfishersci.canih.gov |

| Appearance | Off-white to brown crystalline powder | chemimpex.comnbinno.comchemicalbook.com |

| Melting Point | 90-95 °C (lit.) / 92-95 °C / 90-92°C | chemimpex.comchemicalbook.comchemicalbook.in |

| Boiling Point | 235 °C / 772mmHg / 265-268°C / 274-276°C | nbinno.comchemicalbook.comchemicalbook.inontosight.ai |

| Solubility in Water | Insoluble / Limited solubility | chemicalbook.comchemicalbook.inontosight.ai |

| Solubility in Organic Solvents | Soluble in DMSO, DMF, ethanol, methanol, dichloromethane, strong polar organic solvents | nbinno.comchemicalbook.comchemicalbook.inontosight.ai |

Selected Research Findings Involving this compound

| Research Area | Key Finding | Source |

| Organic Synthesis | Regioselective palladium-catalyzed coupling with terminal acetylenes and arylzinc halides to form 2-alkynyl-5-bromo- and 2-aryl-5-bromopyridines. | researchgate.net |

| Materials Science | Synthesis of 2,5-disubstituted pyridine liquid crystals via Negishi coupling, exploiting differential bromine reactivity. | chemicalbook.intandfonline.comresearchgate.net |

| Cross-Coupling Reactions | Preferential reactivity at the C-2 position in many cross-coupling examples, such as Pd-catalyzed allenylation. | wuxibiology.comnih.gov |

| Halogen-Metal Exchange | Preferential reactivity at the C-5 position. | wuxibiology.com |

| Pharmaceutical Synthesis | Used as a key intermediate in the preparation of antiviral drugs like Lenacapavir. | chemicalbook.in |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dibromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXUWDPHUQHFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67987-57-9 | |

| Record name | Pyridine, 2,5-dibromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67987-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00211452 | |

| Record name | 2,5-Dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Dibromopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-28-2 | |

| Record name | 2,5-Dibromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 624-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dibromopyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4W4Z4K29X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,5 Dibromopyridine

Regioselective Bromination Approaches for Pyridine (B92270) Derivatives

The synthesis of 2,5-dibromopyridine often relies on the regioselective bromination of substituted pyridine precursors. Different strategies have been developed to control the position of bromine substitution on the pyridine ring.

Bromination of 2-Aminopyridine (B139424) and its Derivatives

2-Aminopyridine is a common starting material for the synthesis of brominated pyridines. Its amino group activates the pyridine ring towards electrophilic substitution, and various methods have been explored to achieve regioselective bromination, primarily at the 5-position.

Direct bromination of 2-aminopyridine can lead to 2-amino-5-bromopyridine (B118841), a key intermediate for this compound synthesis via subsequent transformations like the Sandmeyer reaction. However, direct bromination often results in the formation of unwanted by-products, such as 2-amino-3,5-dibromopyridine (B40352). orgsyn.orgijssst.infogoogle.com

One reported method involves the reaction of 2-aminopyridine with bromine in acetic acid. The reaction is typically carried out at controlled temperatures, initially below 20°C, and then allowed to rise to around 50°C to manage the precipitation of the hydrobromide salt of 2-amino-5-bromopyridine. orgsyn.org

Another approach utilizes N-bromosuccinimide (NBS) as the brominating agent. Studies have shown that using NBS in solvents like acetonitrile (B52724) can achieve regioselective monobromination of 2-aminopyridine, although the formation of dibrominated by-products can still be a challenge depending on the reaction conditions. ijssst.infoheteroletters.orgthieme-connect.com The choice of solvent significantly impacts the reaction outcome, with acetonitrile often providing better selectivity compared to solvents like acetone (B3395972) or DMF, which can lead to higher amounts of by-product formation. ijssst.infoheteroletters.org

The Sandmeyer reaction is a well-established method for converting aromatic amines to aryl halides via diazonium salts. wikipedia.orgvu.lt In the context of this compound synthesis, 2-amino-5-bromopyridine is converted to its diazonium salt, which is then treated with a bromide source to introduce the second bromine atom at the 2-position.

A typical Sandmeyer reaction involves the diazotization of 2-amino-5-bromopyridine with sodium nitrite (B80452) in the presence of hydrobromic acid and a copper(I) bromide catalyst. wikipedia.orggoogle.comgoogle.com The reaction temperature is crucial and is often maintained at low temperatures, typically between -5°C and 15°C, to ensure the stability of the diazonium salt. google.comgoogle.com

Modifications to the classical Sandmeyer conditions have been explored to improve yields and simplify the process. One such modification involves using liquid bromine instead of copper halide as the reagent for the Sandmeyer reaction of the diazonium salt derived from 2-amino-5-bromopyridine. This approach has been reported to provide good yields of this compound. heteroletters.org

An example of a Sandmeyer reaction procedure involves adding 2-amino-5-bromopyridine to an aqueous hydrobromic acid solution containing cuprous bromide. A solution of sodium nitrite is then added dropwise while maintaining the temperature between -5°C and 15°C. google.comgoogle.com After the reaction is complete, the mixture is neutralized, and the product is isolated, often by extraction and purification techniques. google.comgoogle.com

A significant challenge in the bromination of 2-aminopyridine is the formation of by-products, particularly 2-amino-3,5-dibromopyridine. orgsyn.orgijssst.infogoogle.comgoogleapis.com This dibrominated impurity can be formed during the initial bromination step, especially under less controlled conditions or with excess brominating agent. ijssst.info

The presence of 2-amino-3,5-dibromopyridine necessitates effective separation strategies to obtain pure 2-amino-5-bromopyridine for the subsequent Sandmeyer reaction. One reported method for removing 2-amino-3,5-dibromopyridine involves washing the crude product with hot petroleum ether. orgsyn.org This technique leverages the difference in solubility between 2-amino-5-bromopyridine and the more substituted dibrominated by-product. orgsyn.org

Sandmeyer Reaction Modifications

Bromination of 2-Hydroxypyridine (B17775)

2-Hydroxypyridine can also serve as a starting material for the synthesis of this compound. Bromination of 2-hydroxypyridine typically leads to substitution at the 5-position.

A two-step bromination approach starting from 2-hydroxypyridine has been developed to synthesize this compound. The first step involves the bromination of 2-hydroxypyridine to obtain 2-hydroxy-5-bromopyridine. This reaction can be carried out using brominating agents like NBS or dibromohydantoin in a suitable solvent, such as acetonitrile or 1,2-dichloroethane (B1671644), at low temperatures. patsnap.com While this step primarily yields the 5-bromo isomer, some amount of the 3-bromo isomer (2-hydroxy-3-bromopyridine) may also be formed. patsnap.com

The second step involves the conversion of 2-hydroxy-5-bromopyridine to this compound using a brominating reagent in the presence of a Lewis acid catalyst. patsnap.com This step introduces the second bromine atom at the 2-position, effectively replacing the hydroxyl group with a bromine atom. An example of this transformation involves treating 2-hydroxy-5-bromopyridine with phosphorus tribromide in the presence of triphenylborane (B1294497) as a catalyst in a solvent like 1,2-dichloroethane under reflux conditions. chemicalbook.com This two-step method allows for the synthesis of this compound with reported good purity. patsnap.com

Here is a data table summarizing some of the synthesis methods and their reported outcomes:

| Starting Material | Bromination Reagent(s) | Conditions | Key Intermediate(s) | Final Product Yield (%) (if reported) | By-products (e.g., Dibrominated) | Separation Method for Intermediate By-product |

| 2-Aminopyridine | Bromine | Acetic acid, controlled temp. | 2-Amino-5-bromopyridine | 62-67% (of intermediate) orgsyn.orggoogle.com | 2-amino-3,5-dibromopyridine orgsyn.org | Washing with hot petroleum ether orgsyn.org |

| 2-Aminopyridine | NBS | Acetonitrile | 2-Amino-5-bromopyridine | Up to 90% (of intermediate) heteroletters.org | 2-amino-3,5-dibromopyridine ijssst.infoheteroletters.org | Convenient removal process developed heteroletters.org |

| 2-Amino-5-bromopyridine | NaNO2, HBr, CuBr | Aqueous solution, -5 to 15°C | Diazonium salt | 55-60% google.com | Fewer by-products reported google.com | Not specified in detail google.com |

| 2-Amino-5-bromopyridine | NaNO2, HBr, Liquid Bromine | Aqueous solution, temperature not specified | Diazonium salt | ~83% (overall from 2-aminopyridine) heteroletters.org | Not specified in detail heteroletters.org | Not specified in detail heteroletters.org |

| 2-Hydroxypyridine | Step 1: NBS or Dibromohydantoin | Acetonitrile or 1,2-dichloroethane, -10 to 25°C | 2-Hydroxy-5-bromopyridine | 92% (of intermediate) patsnap.com | 2-hydroxy-3-bromopyridine (B1173112) patsnap.com | Not specified (isomer not purified) patsnap.com |

| 2-Hydroxy-5-bromopyridine | PBr3, Triphenylborane | 1,2-dichloroethane, reflux | N/A | 88.7% chemicalbook.com | Not specified in detail chemicalbook.com | Recrystallization patsnap.com |

Table 1: Summary of Selected Synthesis Methods for this compound

| Starting Material | Bromination Reagent(s) | Conditions | Key Intermediate(s) | Final Product Yield (%) (if reported) | By-products (e.g., Dibrominated) | Separation Method for Intermediate By-product |

| 2-Aminopyridine | Bromine | Acetic acid, controlled temp. | 2-Amino-5-bromopyridine | 62-67% (of intermediate) orgsyn.orggoogle.com | 2-amino-3,5-dibromopyridine orgsyn.orggoogle.com | Washing with hot petroleum ether orgsyn.org |

| 2-Aminopyridine | NBS | Acetonitrile | 2-Amino-5-bromopyridine | Up to 90% (of intermediate) heteroletters.org | 2-amino-3,5-dibromopyridine ijssst.infoheteroletters.org | Convenient removal process developed heteroletters.org |

| 2-Amino-5-bromopyridine | NaNO2, HBr, CuBr | Aqueous solution, -5 to 15°C | Diazonium salt | 55-60% google.com | Fewer by-products reported google.com | Not specified in detail google.com |

| 2-Amino-5-bromopyridine | NaNO2, HBr, Liquid Bromine | Aqueous solution, temperature not specified | Diazonium salt | ~83% (overall from 2-aminopyridine) heteroletters.org | Not specified in detail heteroletters.org | Not specified in detail heteroletters.org |

| 2-Hydroxypyridine | Step 1: NBS or Dibromohydantoin | Acetonitrile or 1,2-dichloroethane, -10 to 25°C | 2-Hydroxy-5-bromopyridine | 92% (of intermediate) patsnap.com | 2-hydroxy-3-bromopyridine (isomer) patsnap.com | Not specified (isomer not purified) patsnap.com |

| 2-Hydroxy-5-bromopyridine | PBr3, Triphenylborane | 1,2-dichloroethane, reflux | N/A | 88.7% chemicalbook.com | Not specified in detail chemicalbook.com | Recrystallization patsnap.com |

Table 2: Detailed Research Findings for Selected Bromination Reactions

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Products (Ratio) | Yield (%) (of major product) | Notes | Source |

| 2-Hydroxypyridine | NBS | Acetonitrile | -10 to 25 | 1 hour | 2-hydroxy-5-bromopyridine : 2-hydroxy-3-bromopyridine (94:6) | Not specified (intermediate) | Isomer obtained in first step does not need purification for next step. patsnap.com | patsnap.com |

| 2-Hydroxypyridine | Dibromohydantoin | 1,2-dichloroethane | -10 to 25 | 1.5 hours | 2-hydroxy-5-bromopyridine : 2-hydroxy-3-bromopyridine (93:7) | 92% (of intermediate) | Intermediate solution used in the next step. patsnap.com | patsnap.com |

| 2-Amino-5-bromopyridine | NaNO2, HBr, CuBr | Aqueous | -5 to 15 | 2-5 hours | This compound | 55-60 | Mild reaction conditions, fewer by-products. google.com | google.com |

| 2-Amino-5-bromopyridine | NaNO2, HBr, Liquid Bromine | Aqueous | Not specified | Not specified | This compound | ~83 (overall from 2-aminopyridine) | Scalable method, uses liquid bromine instead of CuBr. heteroletters.org | heteroletters.org |

| 2-Hydroxy-5-bromopyridine | PBr3, Triphenylborane | 1,2-dichloroethane | Reflux | 10 hours | This compound | 88.7 | Reaction under inert atmosphere. chemicalbook.com | chemicalbook.com |

Table 3: By-product Formation and Separation Example (Bromination of 2-Aminopyridine)

| Starting Material | Brominating Agent | Solvent | Major Product | By-product | Yield of Major Product (before purification) | Separation Method | Yield of Purified Major Product | Source |

| 2-Aminopyridine | Bromine | Acetic acid | 2-Amino-5-bromopyridine | 2-amino-3,5-dibromopyridine | Not specified | Washing with hot petroleum ether | 62-67% | orgsyn.orggoogle.com |

Table 4: Two-Step Bromination of 2-Hydroxypyridine

| Step | Starting Material | Reagent(s) | Conditions | Product | Yield (%) (if reported) | Notes | Source |

| 1 | 2-Hydroxypyridine | NBS or Dibromohydantoin | Acetonitrile or 1,2-dichloroethane, -10 to 25°C | 2-Hydroxy-5-bromopyridine | 92% (with Dibromohydantoin) patsnap.com | Isomer mixture obtained. patsnap.com | patsnap.com |

| 2 | 2-Hydroxy-5-bromopyridine | PBr3, Triphenylborane | 1,2-dichloroethane, reflux | This compound | 88.7% chemicalbook.com | Lewis acid catalyzed. patsnap.comchemicalbook.com | patsnap.comchemicalbook.com |

Role of Phosphorus Tribromide and Triphenylborane

Phosphorus tribromide (PBr₃) and triphenylborane (B(C₆H₅)₃, also abbreviated as BPh₃) are utilized in certain synthetic strategies for preparing this compound. One method involves the reaction of 2-hydroxy-5-bromopyridine with phosphorus tribromide in the presence of triphenylborane. patsnap.com For instance, a procedure describes reacting 2-hydroxy-5-bromopyridine with phosphorus tribromide under the action of a Lewis acid catalyst to obtain this compound. patsnap.com Specifically, a reaction using 2-hydroxy-5-bromopyridine and phosphorus tribromide in 1,2-dichloroethane with triphenylborane as a catalyst for 10 hours under reflux and inert atmosphere has been reported to achieve a yield of 88.7%. chemicalbook.comlookchem.com Another example involves adding 2-hydroxy-5-bromopyridine and triphenylborane to acetonitrile, followed by the dropwise addition of phosphorus tribromide, and then warming to reflux. patsnap.com

Process Optimization for Industrial Scale-Up

Optimizing the synthesis of this compound for industrial scale-up involves several critical factors to ensure efficiency, cost-effectiveness, and reduced environmental impact.

Control of Reaction Temperature and Solvent Systems

Reaction temperature and the choice of solvent systems play crucial roles in achieving optimal yields and selectivity in the synthesis of this compound. For example, in one synthetic route starting from 2-aminopyridine, the bromination step with liquid bromine is carried out at 45-55°C. google.comgoogle.com The subsequent Sandmeyer reaction, involving the diazonium salt of 2-amino-5-bromopyridine, is conducted at a controlled temperature between -5°C and 15°C in a hydrogen bromide solution. google.comgoogle.com Another method involving the lithiation of this compound to selectively yield the 2-lithiated species is reported to be more amenable to large-scale synthesis when conducted in toluene (B28343) at 0°C. acs.org The use of specific solvent systems, such as acetonitrile or 1,2-dichloroethane, in conjunction with reagents like phosphorus tribromide and triphenylborane, has also been explored to optimize reaction conditions and yields. patsnap.comchemicalbook.com

Feasibility of Material Recycling in Synthetic Stages

The feasibility of material recycling in the synthetic stages of this compound production is an important aspect of developing sustainable and economically viable processes. Research has explored the utilization of solvent recycling in certain synthetic routes. heteroletters.org For example, in a method starting from 2-aminopyridine, the feasibility of recycling material at both the bromination and Sandmeyer reaction stages has been verified as commercially feasible for large-scale production. heteroletters.org Implementing material recycling can significantly reduce waste generation and lower production costs. tandfonline.com

Achieving High Yields and Purity

Achieving high yields and purity is paramount for the industrial production of this compound. Several synthetic strategies aim to maximize the desired product while minimizing impurities. A two-step method starting from 2-hydroxypyridine, involving bromination and subsequent reaction with a bromination reagent under Lewis acid catalysis, can yield a product with a purity of 99.5% or above after recrystallization. patsnap.com In a process starting from 2-aminopyridine, a total yield of approximately 83% has been achieved. heteroletters.org Optimizing reaction conditions, such as temperature, reaction time, and reagent ratios, is crucial for improving yields and selectivity. google.comgoogle.com Additionally, effective purification methods, such as recrystallization or distillation, are employed to obtain high-purity this compound. patsnap.comchemicalbook.com Controlling the formation of by-products, such as 2-amino-3,5-dibromopyridine in the bromination of 2-aminopyridine, and implementing efficient separation methods are also key to achieving high purity. heteroletters.org

Comparison of Established and Novel Synthetic Pathways

Various synthetic pathways to this compound have been developed, each with its own advantages and disadvantages in terms of starting materials, reaction conditions, yield, purity, and scalability. Established methods often involve the bromination of pyridine derivatives. For example, bromination of pyridine in fuming sulfuric acid primarily yields 3-bromopyridine, with this compound being a minor component. researchgate.netcapes.gov.br Another approach involves starting from 2-hydroxypyridine or 2-aminopyridine. heteroletters.orgpatsnap.com

Mechanistic and Regioselectivity Studies of 2,5 Dibromopyridine Transformations

Selective Lithiation: C-2 vs. C-5 Regioselectivity

The lithiation of 2,5-dibromopyridine using organolithium reagents, particularly n-butyllithium (n-BuLi), has been extensively studied to understand and control the regioselectivity between the C-2 and C-5 bromine atoms. The inherent electronic properties of the pyridine (B92270) ring influence the lability of the halogens. The bromine at the C-2 position is adjacent to the nitrogen atom, which is electron-withdrawing, potentially making the C-2 carbon more electrophilic and the C-Br bond more polarized. However, the stability of the resulting organolithium intermediate also plays a significant role in determining the favored product.

Early studies with n-BuLi at low temperatures (-78 °C) often showed a preference for lithiation at the C-5 position, leading to the formation of 2-bromo-5-lithiopyridine. acs.orggoogle.com This regioselectivity has been attributed to the greater stability of the 5-lithiated species compared to the 2-lithiated isomer, which can undergo ring-opening or other decomposition pathways.

Achieving selective lithiation at the C-2 position to form 2-lithio-5-bromopyridine is often more challenging but highly desirable for accessing different substitution patterns. Researchers have developed modified conditions and employed alternative lithiating reagents to favor C-2 lithiation. acs.orgresearchgate.netresearchgate.netfinder-articles.com

The nature of the solvent significantly impacts the regioselectivity of the lithiation of this compound. Coordinating solvents, such as tetrahydrofuran (B95107) (THF) and methyl tert-butyl ether (MTBE), tend to favor lithiation at the C-5 position. google.comresearchgate.net This has been rationalized by the ability of these solvents to coordinate with the lithium cation, influencing the stability of the transition state and the resulting organolithium species.

Conversely, non-coordinating solvents, such as toluene (B28343), hexane, and methylene (B1212753) chloride, have been shown to promote selective lithiation at the C-2 position. google.comresearchgate.netresearchgate.net For instance, using n-BuLi in toluene or methylene chloride can lead to a higher proportion of 2-lithio-5-bromopyridine. google.com This suggests that in the absence of strong coordination effects, electronic factors or alternative aggregation states of the organolithium reagent may direct the lithiation to the C-2 position.

Data illustrating the influence of solvent on regioselectivity are presented in the table below:

| Solvent | Temperature (°C) | Concentration (M) | Lithiating Reagent | C-2 Lithiation (%) | C-5 Lithiation (%) | Ref. |

| THF | -78 | 0.085 | n-BuLi | 11.5 | 66.5 | google.com |

| Methylene Chloride | -78 | 0.085 | n-BuLi | ~91 | ~8 | google.com |

| Toluene | -78 | 0.085 | n-BuLi | ~95 | ~5 | google.com |

| Toluene | 0 | Not specified | TMSCH2Li-LiDMAE | 95 | 4 | researchgate.net |

| Diethyl Ether | 0 | Not specified | TMSCH2Li-LiDMAE | Low | 65 | researchgate.net |

Reaction concentration and temperature are also critical parameters for controlling the regioselectivity of this compound lithiation. Generally, lower concentrations and higher temperatures (around 0 °C), particularly in combination with specific reagents, can enhance selectivity for the C-2 position. acs.orggoogle.comresearchgate.netresearchgate.net For example, a method using TMSCH2Li-LiDMAE in toluene at 0 °C demonstrated high selectivity for C-2 lithiation under non-cryogenic conditions. researchgate.net

Conversely, using n-BuLi at very low temperatures (-78 °C to -100 °C) often favors the formation of the more thermodynamically stable C-5 lithiated species. acs.orggoogle.com Higher concentrations can sometimes lead to increased formation of dilithiated products or reduced selectivity. google.com

Once the lithiated intermediate is formed, it is typically reacted with an electrophile to introduce the desired functional group. The efficiency and outcome of this quenching step are dependent on the nature of the electrophile and the reaction conditions. Various electrophiles, such as aldehydes, ketones, esters, and halogenating agents, can be used to trap the lithiated this compound species, providing a route to functionalized pyridines. acs.orggoogle.comresearchgate.netresearchgate.net The regioselectivity of the initial lithiation is preserved during the quenching step, allowing for the synthesis of either 2-substituted-5-bromopyridines or 5-substituted-2-bromopyridines selectively.

Effect of Reaction Concentration and Temperature

Magnesium-Iodine Exchange (Contextual Relevance to Halopyridines)

While the focus is on this compound, magnesium-halogen exchange reactions, particularly magnesium-iodine exchange, are relevant in the context of halopyridines. Although this compound involves bromine atoms, studies on other halopyridines, including those with iodine, provide insights into the factors influencing regioselectivity in magnesium-mediated processes.

Magnesium-halogen exchange can be achieved using Grignard reagents like isopropylmagnesium chloride (iPrMgCl) or its complex with lithium chloride (iPrMgCl·LiCl). researchgate.netacs.orgresearchgate.netnih.gov For halopyridines, the reactivity of the carbon-halogen bond in magnesium exchange generally follows the order C-I > C-Br > C-Cl. This difference in reactivity can be exploited for selective exchange in polyhalopyridines.

In the case of this compound, Br/Mg exchange with iPrMgCl·LiCl has been reported, showing a preference for exchange at the C-5 position under certain conditions, leading to the 2-bromo-5-pyridylmagnesium species. researchgate.net However, the regioselectivity can be influenced by the choice of magnesium reagent and the presence of additives. For instance, using sBu2Mg·2LiOR in toluene has been shown to favor C-2 magnesiation of this compound. researchgate.net These studies highlight that, similar to lithiation, the regioselectivity of magnesium-halogen exchange in dibromopyridines is a complex interplay of electronic effects, steric factors, and reagent properties.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Negishi, and Stille couplings, are indispensable methods for forming carbon-carbon bonds. This compound is a common substrate in these reactions, allowing for the introduction of various aryl, alkyl, alkenyl, and alkynyl groups at either the C-2 or C-5 position.

The regioselectivity in cross-coupling reactions of this compound can differ from that observed in halogen-metal exchange reactions. In many palladium-catalyzed cross-coupling reactions, the bromine at the C-2 position of this compound shows higher reactivity compared to the bromine at the C-5 position. acs.orgnih.gov This preferential reactivity at C-2 has been observed in reactions like the Heck reaction with olefins researchgate.net and Negishi coupling with organozinc reagents. acs.orgresearchgate.net

For example, palladium-catalyzed coupling of this compound with terminal acetylenes or arylzinc halides has been reported to regioselectively occur at the C-2 position, yielding 2-alkynyl-5-bromopyridines and 2-aryl-5-bromopyridines, respectively, while leaving the C-5 bromine intact for further functionalization. researchgate.net Similarly, Negishi coupling with alkylzinc reagents has shown selective reaction at the C-2 position. acs.org

However, the regioselectivity can be influenced by the choice of catalyst, ligand, reaction conditions, and the nature of the coupling partner. Some studies have explored conditions to achieve selective coupling at the C-5 position or sequential double cross-coupling at both positions. nih.govresearchgate.net The divergence in regioselectivity between halogen-metal exchange (often favoring C-5) and cross-coupling reactions (often favoring C-2) in this compound highlights the different mechanistic pathways involved in these transformations. wuxibiology.com

| Reaction Type | Coupling Partner | Catalyst/Conditions | Major Product Regioselectivity | Ref. |

| Heck Coupling | Olefins | Palladium catalyst | C-2 | researchgate.net |

| Negishi Coupling | Terminal Acetylenes | Palladium catalyst | C-2 | researchgate.net |

| Negishi Coupling | Arylzinc Halides | Palladium catalyst | C-2 | researchgate.net |

| Negishi Coupling | Alkylzinc reagents | Pd(PPh3)4 | C-2 | acs.org |

| Palladium-catalyzed Arylation | Arylboronic acids | Pd(OAc)2 / NHC ligand | C-2 | nih.gov |

| Palladium-catalyzed Allenylation | Allenylindium reagent | Palladium catalyst | C-2 | nih.gov |

Palladium-Catalyzed Cross-Coupling Principles

Palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Suzuki-Miyaura couplings, are powerful tools for forming carbon-carbon bonds. These reactions typically involve an oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetallation with an organometallic reagent and reductive elimination to form the coupled product. wikipedia.orgeie.gr The regioselectivity in coupling reactions of dihalogenated heteroarenes like this compound is often influenced by the relative reactivity of the carbon-halogen bonds towards oxidative addition.

Oxidative Addition Selectivity (Preferential Reactivity at C-2)

In many palladium-catalyzed cross-coupling reactions involving dihalogenated pyridines, including this compound, oxidative addition is often favored at the carbon-halogen bond adjacent to the nitrogen atom, specifically at the C-2 position. nih.govnih.gov This preferential reactivity at C-2 in this compound can lead to the selective formation of 2-substituted-5-bromopyridine products under appropriate conditions. researchgate.net

The observed selectivity for the C-2 position is often rationalized by electronic factors. The carbon atom at the C-2 position is generally considered more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov This increased electrophilicity can facilitate the oxidative addition step with the electron-rich Pd(0) catalyst. Studies, including DFT calculations, have supported this, indicating that the C-X bond α to the nitrogen often has a lower bond dissociation energy, contributing to its higher reactivity. nih.gov

However, it is important to note that while C-2 selectivity is common, it is not absolute and can be influenced by various factors, including the specific reaction conditions, the nature of the ligands, and the coupling partner. nih.govnih.govnsf.gov

Influence of Ligands and Reaction Conditions

The choice of ligands and reaction conditions plays a significant role in controlling the regioselectivity and efficiency of palladium-catalyzed cross-coupling reactions of this compound. Different ligands can influence the electronic and steric environment around the palladium center, thereby affecting the oxidative addition step and subsequent catalytic steps. nih.govwhiterose.ac.ukacs.org

For instance, studies have shown that using specific ligands, such as hindered N-heterocyclic carbenes (NHCs), can alter the conventional selectivity observed with more common ligands like phosphines. nih.govnsf.gov In some cases, these ligands have been shown to promote coupling at the C-5 position of 2,5-dichloropyridine, a selectivity that is unprecedented under conventional conditions. nsf.govnih.gov While these studies specifically mention 2,5-dichloropyridine, they highlight the significant impact that ligand design can have on the regiochemical outcome of coupling reactions on dihalogenated pyridines.

Furthermore, reaction parameters such as temperature, solvent, and the nature and concentration of the base can also influence the reaction pathway and selectivity. wikipedia.orguni-rostock.de The speciation of the palladium catalyst (e.g., mononuclear vs. multinuclear species or nanoparticles) can also play a critical role in determining selectivity. nih.govwhiterose.ac.ukacs.orgresearchgate.net

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a widely used palladium-catalyzed method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org this compound serves as a valuable substrate in Sonogashira couplings for the synthesis of alkynyl- and aryl-bromopyridines and more complex structures.

Synthesis of Alkynyl- and Aryl-bromopyridines

This compound can undergo regioselective Sonogashira coupling with terminal acetylenes to yield 2-alkynyl-5-bromopyridines. researchgate.net This selectivity for the C-2 position is consistent with the general trend of preferential oxidative addition at the position alpha to the nitrogen atom. nih.gov Similarly, palladium-catalyzed coupling reactions of this compound with arylzinc halides have been reported to give 2-aryl-5-bromopyridines in good yields, further illustrating the favored reactivity at the C-2 position. researchgate.net

These mono-coupling products, retaining a bromine atom at the C-5 position, are valuable intermediates for further functionalization through subsequent cross-coupling reactions, allowing for the synthesis of 2,5-disubstituted pyridines. researchgate.net

Dual Sonogashira Coupling for Dinucleating Ligands

This compound can also be employed in dual Sonogashira coupling reactions to construct more complex molecular architectures, such as dinucleating ligands. A convergent strategy involving the dual Sonogashira cross-coupling of a diethynylarene linker with 5-bromopyridine derivatives (which can be accessed from this compound) has been developed for the synthesis of a new family of dinucleating ligands. nih.gov

In such dual coupling reactions, careful control of the reaction stoichiometry and conditions is often necessary to achieve selective functionalization at both halogen positions or to favor mono- vs. diarylation. The ability to selectively functionalize this compound at either the C-2 or C-5 position, or sequentially at both, makes it a key precursor for the synthesis of sophisticated multi-functional molecules.

Heck Cross-Coupling Reactions

The Heck cross-coupling reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, can also be applied to this compound. eie.gr However, the Heck reaction of this compound has shown unexpected reactivity, leading to the formation of bipyridine derivatives rather than the anticipated simple Heck products. researchgate.netresearchgate.net

Specifically, the Heck reaction of this compound with alkenes has been reported to afford 5,5′-di(alkenyl)-2,2′-bipyridines. researchgate.netresearchgate.net This outcome is attributed to an initial palladium-catalyzed dimerization of this compound to form 5,5′-dibromo-2,2′-bipyridine, followed by a subsequent twofold Heck reaction with the alkene. researchgate.netresearchgate.net This highlights that the reactivity of this compound under Heck conditions can deviate from typical cross-coupling pathways, leading to dimerization and further functionalization.

Here is a table summarizing some of the reaction outcomes discussed:

| Reaction Type | Coupling Partner | Primary Product(s) | Regioselectivity Note | Citation |

| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-5-bromopyridine | Preferential at C-2 | researchgate.net |

| Palladium-Catalyzed Coupling | Arylzinc Halides | 2-Aryl-5-bromopyridine | Preferential at C-2 | researchgate.net |

| Dual Sonogashira Coupling | Diethynylarene + 5-Bromopyridines | Dinucleating Ligands (via 5-bromopyridine) | Sequential coupling | nih.gov |

| Heck Coupling | Alkenes | 5,5′-Di(alkenyl)-2,2′-bipyridines | Proceeds via dimerization to 5,5'-dibromo-2,2'-bipyridine | researchgate.netresearchgate.net |

Double Heck Cross-Coupling with Alkenes

Double Heck cross-coupling reactions of dibrominated pyridines, including this compound, with various alkenes have been investigated. researchgate.netresearchgate.net For example, coupling with fluorous alkenes of the formula H₂C=CH(CF₂)n−1CF₃ (n = 8, 10) under modified Mizoroki-Heck conditions afforded the corresponding fluorophilic adducts in good to high yields. rsc.org Typically, these reactions employ palladium acetate (B1210297) as the catalyst, along with additives such as n-Bu₄NBr and NaOAc, in a solvent mixture like DMF/THF. rsc.org

Unexpected Dimerization Pathways (e.g., bipyridine derivatives)

Interestingly, the Heck reaction of this compound with alkenes has been shown to unexpectedly afford 5,5′-di(alkenyl)-2,2′-bipyridines. researchgate.netresearchgate.net This outcome arises from a palladium-catalyzed dimerization of this compound to form 5,5′-dibromo-2,2′-bipyridine, followed by a subsequent twofold Heck reaction with the alkene. researchgate.netresearchgate.net This dimerization pathway highlights a competing reaction channel in the Heck coupling of this compound, leading to the formation of bipyridine derivatives instead of the anticipated disubstituted monopyridine.

Negishi Coupling Reactions

Negishi coupling, a palladium-catalyzed cross-coupling between an organozinc compound and an organic halide or pseudohalide, is a powerful tool for C-C bond formation. This compound is a common substrate in Negishi coupling, where the differential reactivity of the two bromine atoms can be exploited for selective functionalization. chemicalbook.inresearchgate.net

Exploiting Differential Bromine Reactivities

The bromine atoms at the C-2 and C-5 positions of this compound exhibit different reactivities in Negishi coupling reactions. chemicalbook.inresearchgate.net This differential reactivity can be exploited to achieve selective mono- or sequential disubstitution. Preferential reactivity at the C-2 position has been observed in many cross-coupling examples involving dihalogenated pyridines, including the Pd-catalyzed allenylation and arylation of this compound. nih.gov For instance, C2-selective coupling with an in situ generated allenylindium reagent or arylation with arylboronic acids using specific palladium catalysts and ligands has been demonstrated. nih.gov The ability to selectively functionalize one bromine atom over the other is crucial for the synthesis of various 2,5-disubstituted pyridine derivatives, such as those used in the synthesis of liquid crystals. chemicalbook.inresearchgate.net

Palladium-Catalyzed Carboalkoxylation

Palladium-catalyzed carboalkoxylation of aryl and vinyl halides is a useful method for the synthesis of esters. This compound undergoes this reaction under specific conditions to yield functionalized pyridine carboxylic acid esters. tandfonline.comlookchem.com

Regiospecific Formation of 5-Bromo-pyridine-2-carboxylic Acid Esters

Carboalkoxylation of this compound with carbon monoxide and an alcohol in the presence of palladium acetate and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as the ligand occurs regiospecifically at the C-2 position. chemicalbook.intandfonline.comlookchem.comtandfonline.com This reaction provides a good yield of esters of 5-bromo-pyridine-2-carboxylic acid. chemicalbook.intandfonline.comlookchem.com This regiospecificity is noteworthy, especially considering that other metallation reactions of this compound, such as lithiation, have been shown to occur preferentially at the C-5 position. tandfonline.comtandfonline.com The palladium-catalyzed carboalkoxylation offers a facile and expedient route to 5-bromo-pyridine-2-carboxylic acid esters. tandfonline.com For example, the ethyl and benzyl (B1604629) esters have been successfully synthesized via this method. tandfonline.com

Data Table: Regiospecific Carboalkoxylation of this compound

| Reactants | Catalyst System | Product | Yield (%) | Reference |

| This compound, CO, EtOH | Pd(OAc)₂, dppf | 5-Bromo-pyridine-2-carboxylic acid ethyl ester | 63 | tandfonline.com |

| This compound, CO, BnOH | Pd(OAc)₂, dppf | 5-Bromo-pyridine-2-carboxylic acid benzyl ester | 52 | tandfonline.com |

| This compound, CO, MeOH | Pd(OAc)₂, dppf | 5-Bromo-pyridine-2-carboxylic acid methyl ester | 65 | tandfonline.comechemi.com |

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic Aromatic Substitution (SNAr) reactions involve the displacement of a leaving group on an aromatic ring by a nucleophile. This compound can undergo SNAr reactions, although the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile. SNAr reactions of this compound have been noted to occur preferentially at the C-2 position. wuxibiology.com Base-promoted amination of this compound, which proceeds via an SNAr mechanism, has been reported, demonstrating the feasibility of introducing amine functionalities onto the pyridine ring through this pathway. acs.org

Theoretical and Computational Investigations of Reactivity and Selectivity

Computational chemistry, employing methods such as ab initio and Density Functional Theory (DFT), plays a vital role in understanding the electronic structure and reactivity of molecules like this compound. These studies provide insights into reaction pathways, transition states, and energy profiles, helping to explain observed regioselectivities and predict outcomes of chemical transformations.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and DFT calculations are widely used to investigate the reactive sites and mechanisms of reactions involving this compound. These methods can predict properties such as charge density, bond order, and activation energies, which are key indicators of reactivity.

For instance, DFT calculations have been applied to study the reactivity of this compound in Suzuki coupling reactions. By examining parameters like charge density on the bromine atoms and the bond order between the carbon and bromine atoms, researchers can predict which bromine is more likely to react with a palladium(0) complex during the oxidative addition step. A study using the semi-empirical PM3 Hamiltonian within the RHF method investigated the reactivity of this compound towards Suzuki coupling. It was found that the ortho bromine (at C-2) had a lower positive charge density (higher electron density) compared to the meta bromine (at C-5), suggesting the ortho position might be more reactive in the oxidative addition step ajrconline.orgajrconline.org. The same study also indicated that the ortho-bromo-carbon bond (C2-Br) in this compound is weaker than the meta-bromo-carbon bond (C5-Br), which could also contribute to its preferential reactivity in certain cross-coupling reactions ajrconline.org.

DFT studies have also been used to investigate the site-selectivity of palladium-catalyzed reactions of dihalopyridines, including 2,3-dibromopyridine. These calculations can assess the activating effect of the azine nitrogen atom on adjacent carbon positions by comparing the results to analogous dihalobenzenes researchgate.net. The formation of pre-reactive complexes has been shown to be a significant factor in determining activation energy values in oxidative addition processes researchgate.net.

Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO and LUMO+n Characterization)

Frontier Molecular Orbital (FMO) theory, which examines the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species, provides valuable insights into chemical reactivity and selectivity. For this compound, analysis of its LUMO and higher unoccupied molecular orbitals (LUMO+n) can help explain regioselectivity in reactions like halogen-metal exchange.

In the context of bromine-metal exchange reactions of this compound, the distribution and shape of LUMO lobes along the carbon-bromine bonds are crucial. A "String-of-Pearls" shaped lobe distribution along the C-Br bond in unoccupied orbitals is considered characteristic for halogen-metal exchange reactions and metalation wuxibiology.com. For this compound, this distinctive pattern is observed with the LUMO+2, specifically along the C5-Br bond. The terminal lobe on the C5-Br bond in the LUMO+2 is large and extends significantly beyond the electron density isosurface, while this pattern is less obvious along the C2-Br bond wuxibiology.com. This suggests that the C5 bromide can preferentially interact with metal reagents, accounting for the observed C5 regioselectivity in bromine-metal exchange reactions wuxibiology.com.

Correlation of Halogen-Metal Exchange Selectivity with Orbital Features

The regioselectivity observed in halogen-metal exchange reactions of this compound can be correlated with specific features of its frontier molecular orbitals. As discussed in the FMO analysis, the presence of a prominent "String-of-Pearls" shaped lobe in the LUMO+2 specifically at the C5-Br bond is linked to the preferential C5 selectivity in bromine-metal exchange reactions wuxibiology.com. This orbital feature facilitates the interaction with metal reagents at the C5 position.

Experimental observations support this correlation, as halogen-metal exchange reactions of this compound have been shown to occur preferentially at the C-5 position, while other reactions like SNAr and palladium-catalyzed cross-coupling reactions tend to occur preferentially at C-2 wuxibiology.com. This divergence in haloselectivity for different reaction types highlights the importance of understanding the specific orbital interactions involved in each mechanism. The LUMO analysis, particularly the characterization of LUMO+2, provides a theoretical basis for predicting this C5 selectivity in halogen-metal exchange wuxibiology.com.

Calculation of Bond Dissociation Energies (BDEs)

The calculation of Bond Dissociation Energies (BDEs) for the carbon-halogen bonds in this compound provides valuable information about the relative strengths of these bonds and their susceptibility to homolytic cleavage or oxidative addition in catalytic reactions. Lower BDEs generally indicate weaker bonds that are more easily broken.

For polysubstituted heterocycles like this compound, the regioselectivity in palladium-catalyzed cross-coupling reactions is often mainly determined by the relative ease of oxidative addition, which can be related to the C-X bond dissociation energies acs.org. While direct BDE values for the C-Br bonds in this compound were not explicitly found in the search results in a readily tabulated format, studies on related halopyridines provide context. For example, calculations on dichloropyridines have shown that the C2-Cl bond often has the lowest calculated BDE, which can account for observed selectivity in cross-coupling reactions at the C2 position nih.govnih.gov. This lower BDE at the C2 position in halopyridines can be rationalized by the α-nitrogen effect, where a stabilizing interaction exists between the nitrogen lone pair and the singly occupied molecular orbital (SOMO) resulting from homolysis at C2 nih.gov.

Although the specific BDEs for the C-Br bonds in this compound were not found, the principle that lower C-X BDEs correlate with preferred sites of oxidative addition in cross-coupling reactions is well-established for halo-heterocycles acs.orgnih.gov. Theoretical calculations, including B3LYP and G3B3 methods, have been used to determine BDEs for various halo-heterocycles, establishing quantitative trends and their relationship to regioselectivity acs.orgnih.gov.

While specific data tables for this compound BDEs were not retrieved, the general approach involves calculating the energy required to homolytically cleave the C-Br bond at each position. Comparing these values allows for the prediction of the more reactive site in reactions where bond dissociation is the rate-limiting step.

Table of Related Bond Dissociation Energies (Illustrative Example based on related heterocycles)

| Compound | Bond | BDE (kcal/mol) (Method) | Reference Type |

| Dichloropyridines | C2-Cl | Lower than other positions | Study finding nih.gov |

| Dichloropyridines | Other C-Cl | Higher than C2-Cl | Study finding nih.gov |

| Halo-Heterocycles | C-Br | Trends observed | General study acs.orgnih.gov |

Coordination Chemistry and Supramolecular Architectures Involving 2,5 Dibromopyridine

Ligand Design and Metal Complexation

2,5-Dibromopyridine serves as a precursor for the synthesis of various multidentate ligands and can directly coordinate to metal ions.

Synthesis of Dipyridyl and Other Multidentate Ligands

This compound is a useful starting material for the synthesis of more complex ligands, particularly those containing multiple pyridine (B92270) rings. For instance, it can be employed in coupling reactions to create dipyridyl ligands, such as 5,5'-dibromo-2,2'-bipyridine. nih.govfishersci.comuni.lu The synthesis of 5,5'-dibromo-2,2'-bipyridine, a common bipyridine ligand, can be achieved through Ullmann condensation or other coupling methodologies starting from this compound.

Furthermore, this compound can be utilized in Sonogashira cross-coupling reactions to synthesize ligands featuring alkyne linkers and multiple pyridine units. nih.gov These reactions often involve palladium and copper catalysts, such as Pd(PPh₃)₄ and CuI, to couple the bromopyridine with terminal alkynes. nih.gov This approach allows for the creation of extended, rigid ligands with potential for diverse coordination modes and supramolecular interactions.

This compound can also be transformed into other functionalized pyridines that serve as precursors for polydentate ligands. For example, it can be converted to 2-cyano-5-bromopyridine or 5-bromo-2-[(trimethylsilyl)ethynyl]pyridine, which can then be further elaborated into more complex ligand structures. unam.mx

Formation of Dinuclear Metal Complexes

This compound and ligands derived from it can facilitate the formation of dinuclear metal complexes. The structure of the ligand dictates how the metal centers are bridged or held in proximity. Dipyridyl ligands synthesized from this compound, such as 5,5'-dibromo-2,2'-bipyridine, are well-known for their ability to chelate to metal ions and can be incorporated into dinuclear complexes where two metal centers are linked by one or more bridging ligands.

While direct coordination of this compound as a monodentate ligand can lead to mononuclear complexes, its use as a building block for bridging ligands is crucial for constructing multinuclear assemblies. The presence of bromine atoms also offers sites for further functionalization or participation in intermolecular interactions within the complex.

Supramolecular Assemblies and Coordination Polymers

The ability of this compound to engage in non-covalent interactions, particularly halogen bonding, makes it valuable in the construction of supramolecular assemblies and coordination polymers.

Halogen Bonding Interactions (C-X...A-M)

Halogen bonding, a non-covalent interaction between a halogen atom (C-X, where X is the halogen acting as a σ-hole donor) and a Lewis base (A, acting as an electron donor), plays a significant role in the crystal packing and supramolecular structures of compounds containing this compound. americanelements.comthegoodscentscompany.commdpi.comrsc.org In coordination compounds, this interaction often occurs between the halogen atom on the ligand and an atom, frequently a halide ligand (A) coordinated to a metal center (M), forming C-X...A-M bridges. americanelements.comthegoodscentscompany.commdpi.comrsc.org

Intermolecular Interactions in Coordination Compounds

Studies on copper(I) complexes with 2,5-dihalopyridines, including this compound, have shown the formation of 1-D coordination polymer ladders where Cu(I) ions and halide atoms form rhomboid-like units linked by C-X...A-Cu halogen bonds. mdpi.com These 1-D chains can then be further connected by additional C-X...A-Cu halogen bonds to form 3-D supramolecular networks. mdpi.com

Beyond C-Br...X-M interactions, other non-covalent forces such as C-H...N hydrogen bonds and π-π stacking interactions between pyridine rings also influence the crystal packing of this compound and its metal complexes. researchgate.netnih.gov These cooperative interactions contribute to the stability and specific arrangement of molecules in the solid state.

Influence of Halogen Atom Position and Metal Center Geometry

The position of the halogen atom on the pyridine ring significantly influences its ability to participate in halogen bonding and the resulting supramolecular structure. In 2,5-dihalopyridine-Cu(I) complexes, both the bromine at the 2-position and the bromine at the 5-position can engage in C-Br...A-Cu halogen bonds. mdpi.comrsc.org

Research has indicated that the strength and geometry of these halogen bonds can be affected by the nature of the halogen atom at other positions on the pyridine ring and the coordination geometry of the metal center. mdpi.com For example, in 2,5-dihalopyridine-Cu(I)A complexes, the C5-Br...Br-Cu halogen bonds were found to be shorter when a more electron-withdrawing fluorine atom was present at the C2 position compared to a chlorine atom at C2. mdpi.com This suggests that electronic effects can influence the σ-hole on the bromine atom, thereby affecting the halogen bond strength.

Furthermore, the coordination geometry around the metal center can impact which halogen atoms on the ligand participate in halogen bonding and the nature of these interactions. mdpi.com Different coordination environments can present halide ligands or other electron-donating atoms in orientations favorable for accepting halogen bonds from the halopyridine ligand.

The study of trans-bis(this compound)dihalo copper(II) complexes revealed that C-Br...X-Cu halogen bonding interactions are crucial for their supramolecular structures. rsc.orgrsc.orgresearchgate.net These interactions can lead to the formation of linear chains, with the specific arrangement influencing the magnetic properties of the complexes. rsc.orgresearchgate.net For instance, C-Cl...Cl-Cu units formed via halogen bonds in a copper(II) complex of this compound resulted in an antiferromagnetic chain structure. rsc.orgrsc.orgresearchgate.net

Table 1: Selected Examples of Halogen Bonding Interactions in this compound Containing Structures

| Compound | Halogen Bond Type | Interaction Distance (Å) | Influence | Source |

| This compound (crystal structure) | Br...Br | 3.9418(3), 3.8986(3) | Connects molecules into sheets | researchgate.netnih.gov |

| This compound (crystal structure) | C-H...N | H...A = 2.38, D...A = 3.323(3) | Links molecules into 1D chains | researchgate.netnih.gov |

| Cu(this compound)₂Cl₂ | C-Br...Cl-Cu | Average 3.408 | Forms layer structure, antiferromagnetic chain | rsc.orgrsc.org |

| Cu(this compound)₂Br₂ | C-Br...Br-Cu | Average 3.572 | Forms chain structure, ferromagnetic chain | rsc.orgrsc.org |

| 2,5-dihalopyridine-Cu(I) complexes | C-X...A-Cu | Varied | Formation of 1D polymers and 3D networks | mdpi.com |

Table 2: Synthesis of Ligands from this compound Examples

| Starting Material | Reagents/Conditions | Product | Source |

| This compound | Ullmann condensation or other coupling methodologies | 5,5'-Dibromo-2,2'-bipyridine | nih.gov |

| This compound | Terminal alkyne, Pd catalyst, Cu catalyst (Sonogashira) | Dipyridyl ligands with alkyne linkers | nih.gov |

| This compound | CuCN, NaCN, DMF, reflux | 2-Cyano-5-bromopyridine | unam.mx |

| This compound | Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, NEt₃/MeCN | 5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine | unam.mx |

Hydrogen Bonding Interactions (C-H...N)

C-H...N hydrogen bonding plays a significant role in the crystal packing and supramolecular organization of this compound and its complexes. In the crystal structure of this compound itself, C—H⋯N hydrogen-bonding interactions connect molecules into one-dimensional chains. researchgate.netnih.goviucr.org These interactions are characterized by relatively short D···A distances and favorable D—H···A angles. researchgate.netnih.goviucr.org For instance, a H...A distance of 2.38 Å and a D-H...A angle of 175° have been reported for the C-H...N interaction in crystalline this compound. researchgate.netnih.goviucr.org These chains are further linked by other interactions to form higher-dimensional networks. researchgate.netnih.gov

Structural Characterization (e.g., X-ray Crystallography)

X-ray crystallography is a crucial technique for determining the precise arrangement of molecules and the nature of intermolecular interactions in compounds involving this compound. Single-crystal X-ray diffraction studies have been used to characterize the structure of this compound, revealing its crystal system and the presence of C—H⋯N hydrogen bonding and π–π stacking interactions that dictate its solid-state architecture. researchgate.netnih.goviucr.orgnih.govresearchgate.net

X-ray crystallography has also been instrumental in characterizing metal complexes formed with this compound ligands. Studies on trans-bis(this compound)dihalo copper(II) complexes, Cu(25dbp)₂X₂ (where X = Cl or Br), have utilized single-crystal X-ray diffraction to elucidate their supramolecular structures. researchgate.netrsc.org These structures are based on interactions such as C–Br⋯X–Cu halogen bonding. researchgate.netrsc.org X-ray crystallography confirms how the this compound ligand coordinates to the metal center and how these coordination complexes assemble through non-covalent interactions in the solid state. researchgate.netrsc.orgmdpi.com The technique provides detailed geometric parameters, including bond distances and angles, which are essential for understanding the coordination environment and the nature of intermolecular forces. nih.gov

Magnetic Properties of Metal Complexes Derived from this compound Ligands

Metal complexes incorporating this compound ligands can exhibit interesting magnetic properties, particularly when the metal center is paramagnetic, such as Cu(II). The magnetic behavior of these complexes is closely linked to their molecular and supramolecular structures.

Magneto-Structural Correlations

Magneto-structural correlations aim to establish relationships between the crystallographic structure of a magnetic material and its observed magnetic properties. In the context of this compound complexes, studies on trans-bis(this compound)dihalo copper(II) (Cu(25dbp)₂X₂, X = Cl or Br) have investigated these correlations. researchgate.netrsc.org The way the individual molecular units are arranged in the crystal lattice and the nature of the intermolecular interactions, such as halogen bonding, can influence the magnetic exchange pathways between paramagnetic metal centers. researchgate.netrsc.orgrsc.org For example, C–Br⋯X–Cu halogen bonding interactions have been identified as responsible for mediating magnetic interactions in these copper(II) complexes. researchgate.netrsc.orgrsc.org

Antiferromagnetic and Ferromagnetic Chain Models

The magnetic susceptibility data of metal complexes can often be modeled to understand the nature and dimensionality of the magnetic interactions. For Cu(25dbp)₂X₂ complexes, the temperature dependence of magnetic susceptibility has been analyzed using linear chain models. researchgate.netrsc.org

In the case of Cu(25dbp)₂Cl₂, the magnetic susceptibility data is best described by an antiferromagnetic chain model. researchgate.netrsc.org This aligns with its supramolecular structure, where molecules form linear chains through Cu–Cl⋯Cl–Cu structural units, facilitating antiferromagnetic coupling along the chain. researchgate.netrsc.org

Applications of 2,5 Dibromopyridine in Functional Materials and Devices

Liquid Crystalline Materials

2,5-Dibromopyridine is utilized in the synthesis of pyridine-based liquid crystals, which are of interest for their potential applications in organic electronic and electro-optical devices chemicalbook.intandfonline.com. The incorporation of the pyridine (B92270) ring can influence the liquid crystalline behavior and electronic properties of these materials researchgate.netresearchgate.net.

Synthesis of 2,5-Disubstituted Pyridine-Based Liquid Crystals

This compound serves as a key building block for synthesizing 2,5-disubstituted pyridine-based liquid crystals chemicalbook.intandfonline.comresearchgate.net. The different reactivities of the bromine atoms at the 2 and 5 positions allow for selective functionalization through methods like Negishi coupling chemicalbook.intandfonline.comresearchgate.nettandfonline.com. For instance, fifteen different 2,5-disubstituted pyridine-based liquid crystals were synthesized by exploiting these differential reactivities under Negishi coupling conditions tandfonline.comresearchgate.net. This approach has also facilitated the development of convenient routes to precursors such as 2-iodo-5-alkyl-pyridines and 2-alkyl-5-bromopyridines tandfonline.comresearchgate.net.

Charge Mobility Studies in Liquid Crystalline Phases

The charge mobility of liquid crystalline materials synthesized from precursors like this compound is a critical property for their application in electronic devices tandfonline.comresearchgate.nettandfonline.com. Studies have investigated the charge transport characteristics in the liquid crystalline phases of these pyridine-based compounds tandfonline.comresearchgate.nettandfonline.com. For example, the charge mobility of 2-(4-heptyloxyphenyl)-5-heptylpyridine was measured using the time-of-flight technique tandfonline.comresearchgate.nettandfonline.com. Research indicates that calamitic smectic liquid crystals, including certain benzothiazole (B30560) and phenylnaphthalene derivatives, can exhibit significant charge mobilities tandfonline.com. The degree of molecular ordering in smectic phases can influence charge mobility, with higher ordered phases sometimes leading to increased mobility tandfonline.com. The lone pair of electrons on the nitrogen atom in the pyridine ring is also suggested to play a role in enhancing intermolecular attractive forces, which can impact material properties relevant to charge transport researchgate.net.

Polymeric Materials

This compound is also employed in the synthesis of polymeric materials, particularly those intended for organic electronic and optical applications chemicalbook.inacs.orgrsc.org.

Use as a Monomer in Polymer Synthesis

This compound can be used as a monomer in step-growth polymerization to create polymers with pyridine units in their backbone acs.orgrsc.org. For instance, it has been used in palladium/copper-catalyzed coupling reactions with distannylpyridines for polymerization schemes acs.org. Additionally, this compound has been utilized in the synthesis of donor-acceptor (D-A) polymers, such as those incorporating a disilanobithiophene donor and a pyridine acceptor, via methods like Stille coupling rsc.org. Synthetic routes to planar polypyridines have also been developed using this compound-3,6-dicarboxylic acid as a key intermediate for preparing monomers for condensation polymerizations acs.orgacs.org.

Precursor for Organic Electronic and Optical Materials

Polymers synthesized using this compound as a monomer or precursor can serve as organic electronic and optical materials acs.orgrsc.org. The incorporation of the electron-deficient pyridine ring can influence the electronic properties of these polymers acs.org. Planar polypyridines synthesized via routes involving this compound derivatives have shown reduced optical band gaps compared to their nonplanar counterparts, highlighting the impact of molecular planarity on electronic properties acs.orgacs.org. These materials are of interest for applications in areas such as organic light-emitting diodes (OLEDs), photovoltaic devices, and conductive polymer films acs.org.

Role in the Creation of Advanced Materials (General)

Beyond liquid crystals and polymers, this compound contributes more broadly to the creation of advanced materials chemimpex.comchemimpex.comchemicalbook.in. Its utility as a versatile intermediate in organic synthesis allows for the introduction of the pyridine moiety into various molecular structures with potential applications in materials science chemimpex.comchemimpex.comchemicalbook.in. The compound's reactivity enables the synthesis of complex molecules that can be building blocks for materials with tailored physical and chemical properties chemimpex.comchemimpex.com. This includes its use in the synthesis of organic-inorganic hybrid compounds and other materials with unique properties for various industrial applications . The ability to selectively functionalize this compound through different coupling reactions makes it a valuable tool in the design and synthesis of novel materials with potential applications in diverse technological fields tandfonline.comresearchgate.netresearchgate.nettandfonline.comacs.orgrsc.org.

Role of 2,5 Dibromopyridine in Biological and Agrochemical Sciences

Precursor in Pharmaceutical Synthesis

2,5-Dibromopyridine serves as a key intermediate in the synthesis of a range of pharmaceutical agents. Its reactivity enables the introduction of various functional groups onto the pyridine (B92270) core, which is a common scaffold in many drug molecules fishersci.fiamericanelements.comfishersci.canih.gov.

Development of Anti-inflammatory Agents

The compound is utilized as an intermediate in the synthesis of pharmaceuticals, including those with potential anti-inflammatory properties. Research indicates that this compound is employed in the production of anti-inflammatory agents fishersci.finih.gov. While specific detailed research findings on the direct contribution of this compound to the anti-inflammatory activity of resulting compounds were not extensively detailed in the provided search results, its role as a precursor in this class of therapeutics is noted.

Synthesis of Anti-cancer Agents

This compound is a precursor in the synthesis of anti-cancer agents fishersci.finih.gov. It serves as a building block for creating more complex molecules that are being investigated for their potential in cancer treatment. Some studies on related pyridine derivatives have shown antiproliferative activity against various human carcinoma cell lines nih.gov.

Production of Antibacterial and Antiviral Compounds

The synthesis of antibacterial and antiviral compounds also utilizes this compound as an intermediate americanelements.comnih.gov. Its incorporation into different molecular structures contributes to the development of agents aimed at combating bacterial and viral infections. Pyridine compounds in general have been explored for their antimicrobial and antiviral activities wikipedia.org.

Contribution to Drug Discovery Research

Due to its versatility and reactivity, this compound is a valuable compound in drug discovery research fishersci.fifishersci.ca. It allows chemists to synthesize novel compounds with diverse structural features, which can then be evaluated for potential therapeutic applications. Its ability to undergo various cross-coupling reactions, such as Suzuki-Miyaura coupling, is particularly useful in constructing complex molecular architectures relevant to medicinal chemistry.

Intermediate in Agrochemical Production

Beyond its pharmaceutical applications, this compound is also an important intermediate in the production of various agrochemicals fishersci.fiamericanelements.comfishersci.canih.gov.

Synthesis of Insecticides

This compound is recognized as a valuable intermediate in the synthesis of various agrochemicals, a category that includes insecticides nih.govfishersci.cafishersci.caacrospharma.co.krtcichemicals.com. Its molecular structure, featuring bromine atoms at the 2 and 5 positions of the pyridine ring, provides reactive sites that are amenable to diverse chemical transformations nih.gov. This versatility makes it a useful building block for the construction of more complex molecules relevant to pest control nih.govfishersci.ca.

Research indicates that this compound is employed in the production of various pesticides, a class of compounds that encompasses insecticides fishersci.cafishersci.ca. While detailed synthesis pathways from this compound directly to specific commercial insecticides are not extensively detailed in the available information, its role as a key intermediate is established nih.govfishersci.cafishersci.caacrospharma.co.krtcichemicals.com.

Furthermore, derivatives that can be synthesized from related pyridine compounds, such as 2-amino-5-chloropyridine, are reported to be involved in the creation of effective low-toxicity pesticides, including insecticides. This compound can serve as a precursor or be involved in the synthesis routes leading to such functionalized pyridine derivatives.

Future Directions and Emerging Research Avenues for 2,5 Dibromopyridine

Development of Novel Catalytic Systems for Selective Functionalization

Selective functionalization of polyhalogenated pyridines like 2,5-dibromopyridine remains a key challenge and an active area of research. The presence of two bromine atoms with differing electronic environments (at the C2 and C5 positions) allows for the possibility of regioselective transformations. Future efforts are focused on developing novel catalytic systems that can differentiate between these positions, enabling precise control over which bromine atom undergoes reaction.